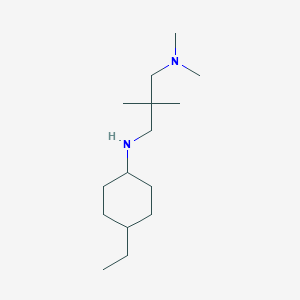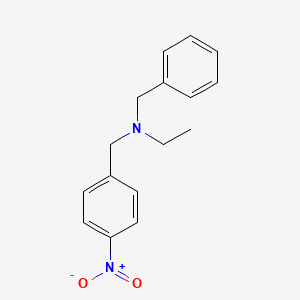![molecular formula C18H22N2OS B5869217 N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMTU, is a synthetic compound that has been extensively studied for its antioxidant properties. DMTU is a thiourea derivative that has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to protect against oxidative stress in a variety of in vitro and in vivo models. This compound has been used in studies of ischemia-reperfusion injury, neurodegenerative diseases, and cancer. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
Mechanism of Action
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea acts as an antioxidant by scavenging ROS and protecting against oxidative stress. This compound has been shown to inhibit lipid peroxidation and protect against DNA damage. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to protect against oxidative stress-induced cell death and apoptosis. This compound has also been shown to improve mitochondrial function and reduce inflammation. In animal models, this compound has been shown to protect against ischemia-reperfusion injury and reduce infarct size.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a relatively stable compound that can be easily synthesized and stored. This compound has been extensively studied for its antioxidant properties and has been shown to be effective in a variety of in vitro and in vivo models. However, this compound does have some limitations. This compound has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, this compound may have off-target effects that need to be carefully considered in experimental design.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of research is the development of more potent and selective thiourea derivatives with antioxidant properties. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases and inflammatory diseases. Finally, the development of targeted delivery systems for this compound may improve its efficacy and reduce off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its antioxidant properties. This compound has been shown to protect against oxidative stress and has potential therapeutic applications in a variety of diseases. While this compound has some limitations, it is a promising compound for future research and development.
Synthesis Methods
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 4-methoxyphenethylamine. The resulting product is then treated with hydrogen chloride to obtain this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-4-9-17(14(2)12-13)20-18(22)19-11-10-15-5-7-16(21-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLIJLLYGSMNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)



![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)
